REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:30]=[CH:29][C:10]([O:11][Si:12]([C:25]([CH3:28])([CH3:27])[CH3:26])([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:9]([O:31][CH3:32])[CH:8]=1.C([O:36][B:37](OC(C)C)[O:38]C(C)C)(C)C.Cl>C1COCC1>[C:25]([Si:12]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[O:11][C:10]1[CH:29]=[CH:30][C:7]([B:37]([OH:38])[OH:36])=[CH:8][C:9]=1[O:31][CH3:32])([CH3:27])([CH3:28])[CH3:26]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
89.92 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(O[Si](C2=CC=CC=C2)(C2=CC=CC=C2)C(C)(C)C)C=C1)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
140.9 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After separation of the water phase
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over MgSO4, condensed
|
Type
|
ADDITION
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Details
|
a mixture of ethyl acetate/heptane
|
Type
|
CUSTOM
|
Details
|
yielding
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OC1=C(C=C(C=C1)B(O)O)OC)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |